C14H23ClN2O3
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Overview
Description
The compound with the molecular formula C14H23ClN2O3 is known as Atenolol hydrochloride. It is a beta-blocker used primarily in the treatment of cardiovascular diseases such as hypertension and angina. Atenolol hydrochloride works by blocking the action of certain natural chemicals in the body, such as epinephrine, on the heart and blood vessels. This effect reduces heart rate, blood pressure, and strain on the heart .
Preparation Methods
Synthetic Routes and Reaction Conditions: Atenolol hydrochloride can be synthesized through a multi-step process involving the reaction of 4-(2-hydroxy-3-isopropylaminopropoxy)acetanilide with hydrochloric acid. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reaction.
Industrial Production Methods: In industrial settings, the production of Atenolol hydrochloride involves large-scale chemical synthesis using automated reactors. The process includes the purification of the final product through crystallization and filtration techniques to ensure high purity and quality .
Chemical Reactions Analysis
Types of Reactions: Atenolol hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different metabolites.
Reduction: Reduction reactions can modify its functional groups.
Substitution: Substitution reactions can occur at the aromatic ring or the side chains.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Halogenation and nitration reactions can be performed using reagents like chlorine and nitric acid.
Major Products Formed: The major products formed from these reactions include various metabolites and derivatives of Atenolol hydrochloride, which may have different pharmacological properties .
Scientific Research Applications
Atenolol hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reference compound in analytical chemistry for the development of new analytical methods.
Biology: Studies on its effects on cellular signaling pathways and receptor interactions.
Medicine: Research on its efficacy and safety in treating cardiovascular diseases.
Industry: Used in the formulation of pharmaceutical products and as a standard in quality control processes
Mechanism of Action
Atenolol hydrochloride exerts its effects by selectively blocking beta-1 adrenergic receptors in the heart. This action inhibits the effects of catecholamines like epinephrine and norepinephrine, leading to a decrease in heart rate and blood pressure. The molecular targets include the beta-1 adrenergic receptors, and the pathways involved are related to the sympathetic nervous system .
Comparison with Similar Compounds
Metoprolol: Another beta-blocker with similar uses but different pharmacokinetic properties.
Propranolol: A non-selective beta-blocker that affects both beta-1 and beta-2 receptors.
Bisoprolol: A highly selective beta-1 blocker with a longer half-life.
Uniqueness: Atenolol hydrochloride is unique in its high selectivity for beta-1 receptors, which reduces the risk of bronchoconstriction and other side effects associated with non-selective beta-blockers. Its hydrophilic nature also limits its penetration into the central nervous system, reducing central side effects .
Properties
IUPAC Name |
2-[2-[(tert-butylamino)methyl]-6-methoxyphenoxy]acetamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O3.ClH/c1-14(2,3)16-8-10-6-5-7-11(18-4)13(10)19-9-12(15)17;/h5-7,16H,8-9H2,1-4H3,(H2,15,17);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KENHWOIIWRAICB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCC1=C(C(=CC=C1)OC)OCC(=O)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.80 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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